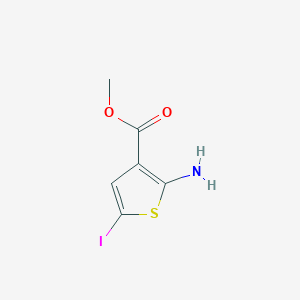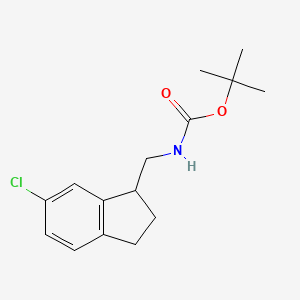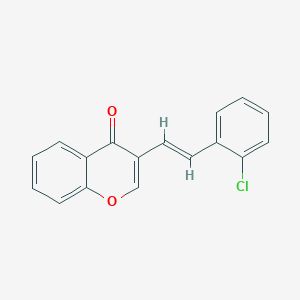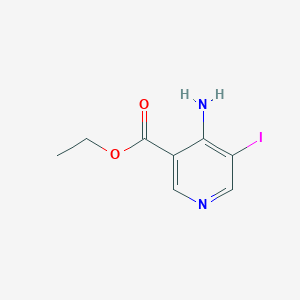
Ethyl 4-amino-5-iodonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-5-iodonicotinate is an organic compound with the molecular formula C8H8IN2O2 It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 4-position, and an iodine atom at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-5-iodonicotinate typically involves the iodination of ethyl 4-amino-nicotinate. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions generally include:
Diazotization: Using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Iodination: Adding potassium iodide (KI) to the diazonium salt solution.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized conditions for higher yields and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Purification steps: Such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl 4-amino-5-iodonicotinate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution products: Such as biaryl compounds from Suzuki-Miyaura coupling.
Oxidation products: Such as nitro derivatives.
Reduction products: Such as primary amines.
科学的研究の応用
Ethyl 4-amino-5-iodonicotinate has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic synthesis: Serves as an intermediate in the preparation of more complex molecules.
Biological studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of Ethyl 4-amino-5-iodonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino group can form hydrogen bonds, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
Ethyl 4-amino-6-chloro-5-iodonicotinate: Similar structure but with a chlorine atom at the 6-position.
Ethyl 4-amino-3-iodonicotinate: Similar structure but with the iodine atom at the 3-position.
Ethyl 4-amino-5-bromonicotinate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Ethyl 4-amino-5-iodonicotinate is unique due to the presence of the iodine atom at the 5-position, which can influence its reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its analogs with different halogens or substitution patterns.
特性
分子式 |
C8H9IN2O2 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC名 |
ethyl 4-amino-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9IN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11) |
InChIキー |
ORZXAGUKVPSLQG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CC(=C1N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


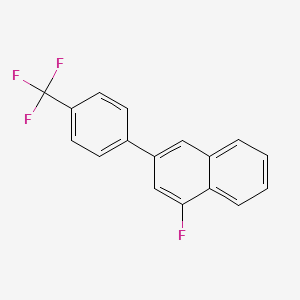
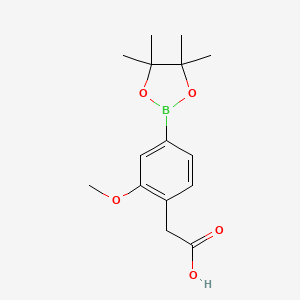




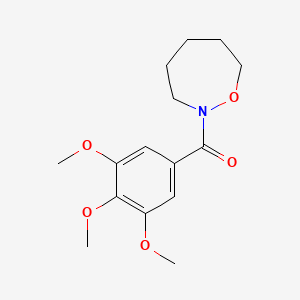
![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
